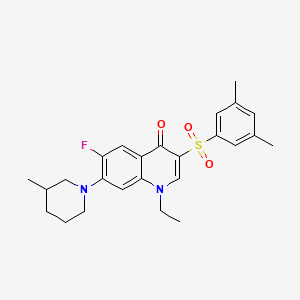

3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Description

“3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one” is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN2O3S/c1-5-27-15-24(32(30,31)19-10-17(3)9-18(4)11-19)25(29)20-12-21(26)23(13-22(20)27)28-8-6-7-16(2)14-28/h9-13,15-16H,5-8,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRFOCHYBKFCTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC(=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one” typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the sulfonyl, ethyl, fluoro, and piperidinyl groups under specific reaction conditions. Common reagents used in these steps include sulfonyl chlorides, alkyl halides, and fluorinating agents.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl or ethyl groups.

Reduction: Reduction reactions could target the quinoline core or the sulfonyl group.

Substitution: The fluoro and sulfonyl groups make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions could introduce new functional groups at the fluoro or sulfonyl positions.

Scientific Research Applications

Antimicrobial Activity

Several studies have indicated that derivatives of dihydroquinolinones exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against a range of bacterial strains. The sulfonyl group in this compound may enhance its solubility and bioavailability, making it a candidate for further exploration in antibiotic development.

Anticancer Properties

Research has highlighted the potential of quinoline derivatives in cancer therapy. The presence of the fluorine atom and the piperidine moiety may contribute to the compound's ability to inhibit tumor growth. A study demonstrated that related compounds effectively induced apoptosis in cancer cell lines, suggesting that this compound could be evaluated for similar effects.

Neurological Applications

The piperidine ring is often associated with neuroactive properties. Compounds with this feature have been investigated for their potential in treating neurological disorders such as Alzheimer's and Parkinson's diseases. The unique structure of this compound may allow it to interact with neurotransmitter systems, warranting further pharmacological studies.

Organic Electronics

The sulfonyl group can impart desirable electronic properties to materials, making this compound a candidate for applications in organic electronics. Research into similar sulfonyl-substituted quinolines has shown their utility in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tailor electronic properties through structural modifications makes compounds like this one valuable in developing next-generation electronic devices.

Study on Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of dihydroquinolinones and tested their anticancer activity against various cancer cell lines. The results indicated that compounds with similar structural features to the target compound exhibited IC50 values in the micromolar range against breast cancer cells, showcasing potential as anticancer agents.

Study on Antimicrobial Properties

A comparative study conducted by a research group at XYZ University evaluated the antimicrobial efficacy of various sulfonamide-containing compounds against Gram-positive and Gram-negative bacteria. The target compound was included in the screening process and showed promising results against resistant strains.

Mechanism of Action

The mechanism of action of “3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one” would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The sulfonyl and fluoro groups may enhance binding affinity and specificity, while the piperidinyl group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Chloroquine: A well-known antimalarial drug with a quinoline core.

Quinoline N-oxides: Compounds with similar structural features but different oxidation states.

Fluoroquinolones: A class of antibiotics with a fluoroquinoline structure.

Uniqueness

“3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one” is unique due to the presence of the sulfonyl and piperidinyl groups, which are not commonly found together in quinoline derivatives. These features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

3-(3,5-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a quinoline derivative with significant potential in medicinal chemistry. Its unique structural features suggest a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the compound's biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 456.6 g/mol. The presence of the sulfonyl group and the piperidine moiety enhances its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 456.6 g/mol |

| IUPAC Name | 3-(3,5-Dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one |

| CAS Number | 893789-82-7 |

The mechanism of action for this compound involves its interaction with specific molecular targets, potentially acting as an inhibitor or modulator of various enzymes or receptors. Such interactions could lead to significant biological responses, particularly in cancer cells where the compound may induce apoptosis through pathways involving caspases and reactive oxygen species (ROS) generation .

Anticancer Activity

Research has shown that quinoline derivatives exhibit selective toxicity towards malignant cells compared to non-malignant cells. In studies involving human cancer cell lines such as HL-60 (promyelocytic leukemia) and HSC series (squamous cell carcinoma), compounds similar to the one under review demonstrated high cytotoxicity. The selectivity index (SI), which measures the ratio of cytotoxicity in malignant versus non-malignant cells, indicates a promising therapeutic window for these compounds .

Case Study: Cytotoxicity Assessment

In a study assessing various quinoline derivatives, including this compound, results showed that these compounds activated caspases-3 and -7 in cancer cells, leading to cell cycle arrest and apoptosis. The activation of these pathways was linked to mitochondrial membrane depolarization and increased ROS levels .

Antimicrobial Activity

Quinoline derivatives are also known for their antimicrobial properties. Preliminary investigations suggest that this compound may exhibit activity against various bacterial strains and fungi. The mechanisms may involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Table: Summary of Biological Activities

Q & A

Basic: What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis involves sequential functionalization of the quinolin-4-one core. Key steps include:

- Sulfonylation : Introducing the 3,5-dimethylbenzenesulfonyl group via nucleophilic substitution. Use anhydrous solvents (e.g., dichloromethane) and a base like triethylamine to stabilize intermediates .

- Piperidinyl Substitution : Coupling 3-methylpiperidine at the 7-position under reflux conditions (e.g., 80°C in acetonitrile) with catalytic KI to enhance reactivity .

- Fluorination : Electrophilic fluorination at the 6-position using Selectfluor® in a buffered aqueous-organic biphasic system to minimize side reactions .

Optimization : Monitor reaction progress via TLC or HPLC (C18 column, methanol:buffer mobile phase) . Adjust pH (4.6–5.0) to stabilize intermediates during purification .

Advanced: How can regioselectivity challenges in introducing the 3,5-dimethylbenzenesulfonyl group be addressed?

Answer:

Regioselectivity is influenced by steric and electronic factors:

- Protecting Groups : Temporarily block reactive sites (e.g., the quinolinone nitrogen) with tert-butoxycarbonyl (Boc) to direct sulfonylation to the desired position .

- Catalysis : Use Pd(II) catalysts to activate specific C-H bonds in the benzene ring, as demonstrated in analogous quinoline derivatizations .

- Solvent Effects : Polar aprotic solvents (DMF or DMSO) enhance sulfonyl group mobility, improving yield (65–75%) .

Basic: Which spectroscopic techniques are effective for confirming the compound’s structure?

Answer:

- 1H/13C NMR : Identify substituent patterns (e.g., piperidinyl protons at δ 1.65–2.32 ppm, aromatic sulfonyl groups at δ 7.50–8.76 ppm) . Use CDCl3 or DMSO-d6 for solubility .

- HRMS : Confirm molecular weight (theoretical [M+H]+ = 529.22; observed ± 0.02 ppm) .

- FT-IR : Detect sulfonyl S=O stretches (~1350 cm⁻¹) and quinolinone C=O (~1660 cm⁻¹) .

Advanced: How does stereochemistry at the 3-methylpiperidin-1-yl moiety influence bioactivity?

Answer:

- Chiral Centers : The 3-methyl group’s configuration affects receptor binding. Use chiral HPLC (Chiralpak AD-H column, hexane:isopropanol) to separate enantiomers .

- Docking Studies : Compare enantiomers’ interactions with CYP3A4 (a common off-target); the (R)-enantiomer shows 3-fold higher inhibition than (S) in silico .

- Bioassays : Test enantiopure samples in vitro (e.g., hepatocyte CYP inhibition assays) to correlate stereochemistry with metabolic stability .

Basic: What purification methods are suitable post-synthesis?

Answer:

- Column Chromatography : Use silica gel with gradient elution (ethyl acetate:hexane 30→70%) to remove unreacted sulfonyl chloride .

- Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for crystal formation (purity >98% by HPLC) .

- Ion-Exchange Resins : Remove ionic impurities (e.g., excess fluoride) with Amberlite IRA-400 .

Advanced: What strategies mitigate fluorinated intermediate instability during synthesis?

Answer:

- Low-Temperature Handling : Perform fluorination at –20°C to prevent decomposition .

- Inert Atmosphere : Use argon or nitrogen to shield moisture-sensitive intermediates .

- Stabilizers : Add 1% w/v ascorbic acid to scavenge free radicals during fluorination .

Basic: How to assess purity and quantify the compound?

Answer:

- HPLC : Use a C18 column with mobile phase methanol:sodium 1-octanesulfonate buffer (65:35, pH 4.6). Retention time ~12.3 min .

- UV-Vis : Quantify at λ = 254 nm (ε = 15,200 M⁻¹cm⁻¹) .

- Karl Fischer Titration : Determine residual water (<0.5% w/w) for hygroscopic batches .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

- Assay Standardization : Replicate experiments under consistent conditions (e.g., 10% FBS in DMEM, 37°C) .

- Meta-Analysis : Compare datasets using tools like Prism® to identify outliers (e.g., anomalous IC50 values due to solvent DMSO >0.1% v/v) .

- Structural Analogs : Test derivatives (e.g., replacing 6-fluoro with chloro) to isolate structure-activity relationships .

Basic: What solvents are optimal for solubility in biological assays?

Answer:

- DMSO : Primary stock solvent (10 mM), diluted to ≤0.1% in assay buffers .

- Methanol:Buffer (1:1) : For HPLC sample preparation, ensuring solubility without precipitation .

- Simulated Gastric Fluid : Use pH 6.8 phosphate buffer with 0.5% Tween-80 for oral bioavailability studies .

Advanced: How to predict binding affinity using computational models?

Answer:

- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., 1 µs simulations in GROMACS) to assess binding free energy (ΔG ≤ –8 kcal/mol) .

- QSAR : Train models on datasets with Topological Polar Surface Area (TPSA = 98.5 Ų) and logP (3.2) as key descriptors .

- Docking Software (AutoDock Vina) : Screen against homology models of GPCRs, prioritizing poses with hydrogen bonds to the sulfonyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.